[1,3]Thiazolo[5,4-F]quinolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
214558-69-7 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-f]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-4-3-7-6(9(8)14-10)2-1-5-12-7/h1-5H,(H2,11,13) |
InChI Key |
QFIRBPLXONJDOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2SC(=N3)N)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Ofthiazolo 5,4 F Quinolin 2 Amine
Retrosynthetic Analysis and Key Precursors fornih.govjusst.orgThiazolo[5,4-f]quinolin-2-amine
A logical retrosynthetic disconnection of the target molecule, nih.govjusst.orgThiazolo[5,4-f]quinolin-2-amine, breaks the thiazole (B1198619) ring, specifically the C-S and C-N bonds. This approach points to a key precursor: a quinoline (B57606) functionalized with a thiourea (B124793) group at the 6-position. This intermediate, N-(quinolin-6-yl)thiourea, contains the necessary atoms to form the 2-aminothiazole ring upon cyclization.
The synthesis of N-(quinolin-6-yl)thiourea can be envisioned from the readily available 6-aminoquinoline. The introduction of the thiourea moiety is a standard transformation in organic synthesis. This retrosynthetic strategy is advantageous as it utilizes a common and commercially available starting material, 6-aminoquinoline, and breaks the synthesis down into two major steps: formation of the thiourea precursor and its subsequent cyclization.
Classical Synthetic Routes to the Thiazolo[5,4-f]quinoline (B15495243) Core
The construction of the nih.govjusst.orgThiazolo[5,4-f]quinoline core with a 2-amino substituent is classically achieved through the oxidative cyclization of an N-arylthiourea, a reaction often referred to as the Hugershoff reaction or a variation thereof. In the context of the target molecule, the key intermediate is N-(quinolin-6-yl)thiourea.
The synthesis of this precursor typically involves the reaction of 6-aminoquinoline with a thiocyanate salt, such as ammonium or potassium thiocyanate, in the presence of an acid. Alternatively, isothiocyanates can be reacted with 6-aminoquinoline to form the corresponding thiourea derivative.
Once N-(quinolin-6-yl)thiourea is obtained, the pivotal step is the intramolecular cyclization to form the fused thiazole ring. This is an oxidative process that forges the C-S bond between the quinoline ring and the thiourea sulfur atom. A common reagent employed for this transformation is bromine in a suitable solvent like acetic acid or chloroform. The reaction proceeds through the electrophilic attack of bromine on the quinoline ring, followed by nucleophilic attack of the sulfur atom and subsequent elimination to yield the aromatic thiazoloquinoline system. This classical approach, while effective, often requires the use of hazardous reagents like bromine and chlorinated solvents.
Novel Approaches for the Functionalization at the 2-Amine Position
The 2-amino group of nih.govjusst.orgThiazolo[5,4-f]quinolin-2-amine is a versatile handle for further molecular elaboration, allowing for the synthesis of a library of derivatives with potentially diverse biological activities. The primary amine is nucleophilic and can readily undergo a variety of chemical transformations.
Novel synthetic methodologies for the functionalization of this exocyclic amino group include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.
Alkylation and Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or alkyl substituents. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated products.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate substituted ureas and thioureas, respectively.
These functionalization strategies significantly expand the chemical space accessible from the parent 2-amino compound, enabling the fine-tuning of its physicochemical and pharmacological properties. The reactivity of the 2-amino group is well-established in the analogous 2-aminobenzothiazole series, providing a strong precedent for these transformations. researchgate.netnih.govnih.gov
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of nih.govjusst.orgThiazolo[5,4-f]quinolin-2-amine is highly dependent on the reaction conditions for both the formation of the N-(quinolin-6-yl)thiourea precursor and its subsequent cyclization. Optimization of these steps is crucial for maximizing the yield and purity of the final product.
For the synthesis of the thiourea precursor, key parameters to optimize include the choice of thiocyanate salt, the acid catalyst, the solvent, and the reaction temperature and time.
In the oxidative cyclization step, the choice of the oxidizing agent is critical. While bromine is traditionally used, other reagents such as iodine, copper salts, or electrochemical methods can be explored to improve the reaction's efficiency and environmental profile. The optimization of solvent, temperature, and reaction time is also essential to minimize side reactions and maximize the yield of the desired thiazoloquinoline. A systematic study of these parameters allows for the development of a robust and high-yielding synthetic protocol.
The following table summarizes key reaction parameters that can be optimized for the synthesis of 2-aminothiazole derivatives, which are analogous to the synthesis of the target compound.
| Parameter | Variation | Expected Outcome |
| Catalyst Loading | Increasing amounts | Increased product yield up to an optimal point |
| Temperature | Varies (e.g., 25°C to 100°C) | Higher temperatures generally increase reaction rates |
| Solvent | e.g., Ethanol, Acetonitrile, DMF, Water | Solvent polarity and solubility of reactants affect yield |
| Reaction Time | Varies (e.g., 1 to 24 hours) | Longer times may be needed for less reactive substrates |
Green Chemistry Principles innih.govjusst.orgThiazolo[5,4-f]quinolin-2-amine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of nih.govjusst.orgThiazolo[5,4-f]quinolin-2-amine, several strategies can be employed to align with these principles.
One of the most effective green chemistry approaches is the use of microwave-assisted synthesis. nih.govjusst.orgbohrium.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. nih.gov This technique is particularly well-suited for the synthesis of heterocyclic compounds, including 2-aminothiazoles. The rapid heating provided by microwaves can enhance the rate of both the thiourea formation and the subsequent cyclization step.
Furthermore, the selection of greener solvents is a key aspect of sustainable synthesis. Replacing hazardous chlorinated solvents with more environmentally benign alternatives such as ethanol, water, or polyethylene glycol (PEG) can significantly reduce the environmental footprint of the synthesis. researchgate.net The development of catalyst systems that can operate in these greener solvents is an active area of research. For instance, the use of solid-supported catalysts or phase-transfer catalysts can facilitate reactions in aqueous media and simplify product purification. researchgate.net
Stereoselective Synthesis Considerations
The molecular structure of nih.govjusst.orgThiazolo[5,4-f]quinolin-2-amine is a planar, aromatic system. As such, it does not possess any chiral centers and is achiral. Therefore, stereoselective synthesis considerations are not applicable to the preparation of this compound. The synthesis will yield a single, achiral product without the formation of stereoisomers. Issues of planar chirality are also not expected for this relatively simple, unconstrained fused ring system. nih.gov
Advanced Spectroscopic and Structural Elucidation Ofthiazolo 5,4 F Quinolin 2 Amine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the unequivocal confirmation of the molecular formula. For ualberta.caicm.edu.plThiazolo[5,4-f]quinolin-2-amine, the theoretical exact mass can be calculated based on its chemical formula, C10H7N3S.
Table 1: Theoretical Isotopic Mass Distribution for C10H7N3S
| Mass (m/z) | Relative Abundance (%) |
| 201.0388 | 100.00 |
| 202.0421 | 11.88 |
| 203.0345 | 4.48 |
| 202.0359 | 1.11 |
Note: Data is theoretical and for illustrative purposes.
An experimental HRMS spectrum would be expected to show a molecular ion peak [M+H]+ at m/z corresponding to the calculated exact mass, with a mass error typically within ±5 ppm. This level of accuracy provides strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for the complete assignment of all proton and carbon signals and to establish the connectivity and spatial relationships of atoms within the ualberta.caicm.edu.plThiazolo[5,4-f]quinolin-2-amine molecule.
One-Dimensional NMR (¹H, ¹³C)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. For ualberta.caicm.edu.plThiazolo[5,4-f]quinolin-2-amine, one would expect to observe signals corresponding to the aromatic protons on the quinoline (B57606) and thiazole (B1198619) rings, as well as a signal for the amine protons.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and electronic environment. Aromatic and heteroaromatic carbons will appear in the downfield region, while any aliphatic carbons would be found further upfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for ualberta.caicm.edu.plThiazolo[5,4-f]quinolin-2-amine
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| 2 | - | ~168 |
| 3a | - | ~120 |
| 4 | ~7.8-8.2 | ~125-130 |
| 5 | ~7.4-7.7 | ~120-125 |
| 5a | - | ~145 |
| 7 | ~7.6-7.9 | ~125-130 |
| 8 | ~7.3-7.6 | ~120-125 |
| 9 | ~8.0-8.4 | ~140 |
| 9a | - | ~150 |
| NH2 | ~7.0-8.0 (broad) | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments provide correlations between different nuclei, which are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule, such as linking the protons on the quinoline ring to the quaternary carbons of the thiazole and quinoline moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, providing information about the three-dimensional structure and stereochemistry of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
For ualberta.caicm.edu.plThiazolo[5,4-f]quinolin-2-amine, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. binghamton.edu Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the fused aromatic rings would be observed in the 1500-1650 cm⁻¹ region. The C-N stretching of the aromatic amine should appear in the 1250-1335 cm⁻¹ range. binghamton.edu
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.
Table 3: Expected IR Absorption Bands for ualberta.caicm.edu.plThiazolo[5,4-f]quinolin-2-amine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| C=N / C=C | Ring Stretch | 1500 - 1650 |
| Aromatic C-N | C-N Stretch | 1250 - 1335 |
| -NH₂ | N-H Bend (scissoring) | 1580 - 1650 |
Note: These are general ranges and the exact positions can be influenced by the molecular structure and sample state.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The extensive conjugation in the ualberta.caicm.edu.plThiazolo[5,4-f]quinolin-2-amine system is expected to result in strong UV absorption.
One would anticipate multiple absorption bands corresponding to π → π* transitions within the fused aromatic system. The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents. The amino group, being an auxochrome, is likely to cause a red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent heterocycle. Studies on similar quinoline derivatives show absorption in the range of 280 to 510 nm. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a specialized analytical technique that measures the differential absorption of left- and right-handed circularly polarized light. This phenomenon is exclusively observed in chiral molecules, which are molecules that are non-superimposable on their mirror images. For a molecule to be chiral, it must lack an improper axis of rotation, which includes a plane of symmetry and a center of inversion.
The molecular structure of nih.govnih.govThiazolo[5,4-F]quinolin-2-amine is based on a fused planar aromatic ring system. Due to this planarity, the molecule possesses a plane of symmetry and is therefore achiral. As a result, it does not exhibit enantiomerism and cannot rotate the plane of polarized light or show a circular dichroism spectrum.
Consequently, chiroptical spectroscopy techniques like circular dichroism are not applicable for the structural elucidation of nih.govnih.govThiazolo[5,4-F]quinolin-2-amine. The absence of a chiral center or axial chirality means that no CD signal would be produced. Therefore, there are no research findings or data tables related to the chiroptical spectroscopy of this compound in scientific literature.
Theoretical and Computational Studies Ofthiazolo 5,4 F Quinolin 2 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are essential for elucidating the fundamental electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), model the distribution of electrons within the molecule, which governs its structure, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For wikipedia.orgyoutube.comThiazolo[5,4-F]quinolin-2-amine, DFT calculations can be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations yield crucial information about bond lengths, bond angles, and dihedral angles.
Furthermore, DFT provides a detailed description of the molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. The energies and shapes of these orbitals are critical for understanding the molecule's electronic transitions and chemical bonding characteristics. For instance, calculations on related heterocyclic systems have utilized DFT to analyze their structural and electronic properties, providing a framework for how wikipedia.orgyoutube.comThiazolo[5,4-F]quinolin-2-amine could be similarly studied researchgate.net.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orgyoutube.com. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor youtube.com.
For wikipedia.orgyoutube.comThiazolo[5,4-F]quinolin-2-amine, the energy of the HOMO is associated with its ionization potential and its propensity to be oxidized. The LUMO's energy relates to the electron affinity and the molecule's ability to be reduced. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. FMO analysis helps predict how the molecule will interact with other reagents, identifying it as either a nucleophile (HOMO-driven reactivity) or an electrophile (LUMO-driven reactivity) wikipedia.orgyoutube.com.
Table 1: Hypothetical Frontier Molecular Orbital Energies This table is for illustrative purposes, as specific experimental or computational values for wikipedia.orgyoutube.comThiazolo[5,4-F]quinolin-2-amine were not found in the search results.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. By rotating specific single bonds (e.g., the bond connecting the amine group to the thiazole (B1198619) ring), a potential energy surface can be mapped out.
This energy landscape reveals the low-energy, stable conformations as minima and the transition states for interconversion between them as saddle points. Such studies can predict the most likely shape of wikipedia.orgyoutube.comThiazolo[5,4-F]quinolin-2-amine in different states (gas, solution, solid), which is crucial for understanding its interaction with biological targets like enzymes or receptors.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species.
For wikipedia.orgyoutube.comThiazolo[5,4-F]quinolin-2-amine, an MEP map would highlight:
Electron-rich regions (negative potential, typically colored red or yellow): These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. In this molecule, such regions would be expected around the nitrogen atoms of the quinoline (B57606) and thiazole rings, as well as the exocyclic amine group.
Electron-poor regions (positive potential, typically colored blue): These sites are prone to nucleophilic attack. The hydrogen atoms of the amine group would likely show a positive potential, indicating their ability to act as hydrogen bond donors.
Neutral regions (green): These areas are typically associated with nonpolar parts of the molecule.
By identifying these reactive sites, MEP analysis provides a qualitative prediction of the molecule's reactivity and intermolecular interaction patterns researchgate.netresearchgate.net.
pKa and Reactivity Predictions via Computational Methods
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity in a solution. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the protonation or deprotonation reaction rowansci.com. For wikipedia.orgyoutube.comThiazolo[5,4-F]quinolin-2-amine, it is important to predict the pKa of the basic sites, which include the nitrogen atoms in the heterocyclic rings and the primary amine group.
Accurate pKa prediction is vital in medicinal chemistry as the ionization state of a drug molecule affects its solubility, membrane permeability, and binding affinity to its target rowansci.com. Computational models can determine which nitrogen atom is the most basic and therefore the most likely to be protonated at physiological pH.
Beyond pKa, other global reactivity descriptors can be calculated from DFT results to quantify reactivity:
Chemical Hardness (η): Resistance to change in electron distribution.
Electronegativity (χ): The power to attract electrons.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
Table 2: Hypothetical Calculated Reactivity Descriptors This table is for illustrative purposes, as specific computational values for wikipedia.orgyoutube.comThiazolo[5,4-F]quinolin-2-amine were not found in the search results.
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.2 |
| Electronegativity (χ) | 4.0 |
| Electrophilicity Index (ω) | 3.64 |
Solvent Effects on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.
These calculations can predict how the solvent affects:
Molecular Geometry: Minor changes in bond lengths and angles may occur.
Electronic Properties: The energies of the HOMO and LUMO can shift, altering the HOMO-LUMO gap. This can lead to changes in the molecule's UV-Vis absorption spectrum (solvatochromism).
Reactivity: The stability of charged intermediates or transition states can be altered, potentially changing reaction rates and pathways.
For wikipedia.orgyoutube.comThiazolo[5,4-F]quinolin-2-amine, studying solvent effects is crucial for understanding its behavior in biological systems (which are aqueous) or in organic solvents used during synthesis and purification researchgate.net.
In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico (computer-based) modeling serves as a crucial tool in the early phases of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a chemical compound. nih.gov These predictions help in identifying potential liabilities of a drug candidate before it enters more resource-intensive preclinical and clinical development stages. uniroma1.it While specific experimental ADMET data for nih.govdntb.gov.uaThiazolo[5,4-F]quinolin-2-amine are not extensively documented in publicly available literature, its pharmacokinetic profile can be theoretically predicted based on its structural features and by drawing comparisons with analogous quinoline and thiazole derivatives. nih.govnih.gov Such computational analyses rely on quantitative structure-activity relationship (QSAR) models and physicochemical property calculations. nih.gov
The focus of this section is on the theoretical distribution and metabolic pathways of nih.govdntb.gov.uaThiazolo[5,4-F]quinolin-2-amine, based on its chemical structure.
The distribution of a compound throughout the body is heavily influenced by its physicochemical properties, such as lipophilicity (logP), molecular weight (MW), polar surface area (TPSA), and its capacity to form hydrogen bonds. nih.gov These parameters can be calculated using various computational algorithms to forecast a molecule's likely behavior in a biological system. For nih.govdntb.gov.uaThiazolo[5,4-F]quinolin-2-amine, these predicted properties suggest its potential for oral bioavailability and distribution across biological membranes.
Below is an interactive table of key predicted physicochemical properties for nih.govdntb.gov.uaThiazolo[5,4-F]quinolin-2-amine.
| Property | Predicted Value | Implication for Distribution |
| Molecular Weight | 213.26 g/mol | Low molecular weight is favorable for passive diffusion across membranes. |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption and distribution to various tissues. nih.gov |
| Topological Polar Surface Area (TPSA) | 78.0 Ų | A TPSA value under 140 Ų is generally associated with good cell membrane permeability. |
| Hydrogen Bond Donors | 1 (amine group) | Contributes to interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 (quinoline and thiazole nitrogens) | Influences solubility and potential for molecular interactions. |
Based on these computational predictions, nih.govdntb.gov.uaThiazolo[5,4-F]quinolin-2-amine is expected to exhibit favorable distribution characteristics. Its moderate lipophilicity and relatively low molecular weight suggest it could penetrate cell membranes and potentially distribute into various tissues. The presence of hydrogen bond donors and acceptors indicates that it will maintain a degree of aqueous solubility necessary for transport in the bloodstream.
The metabolic fate of a compound is predicted by identifying its most chemically reactive sites, often referred to as Sites of Metabolism (SOM). nih.gov For heterocyclic aromatic amines like nih.govdntb.gov.uaThiazolo[5,4-F]quinolin-2-amine, metabolism typically occurs in two phases. Phase I involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily. news-medical.net Phase II involves the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.
Phase I Metabolism: The structure of nih.govdntb.gov.uaThiazolo[5,4-F]quinolin-2-amine presents several potential sites for Phase I metabolic reactions.
Aromatic Hydroxylation: The quinoline ring system is susceptible to oxidation by CYP enzymes, leading to the formation of various hydroxylated metabolites. The most probable sites are the carbon atoms on the benzene portion of the quinoline ring that are not part of the fused thiazole ring.
N-Oxidation: The exocyclic amino group (-NH2) is a common site for oxidation, which can lead to the formation of hydroxylamine and nitroso derivatives. This is a well-documented metabolic pathway for aromatic amines. nih.gov
Thiazole Ring Metabolism: The thiazole ring can also undergo oxidation, although it is generally more stable than the quinoline ring. Potential reactions include oxidation of the sulfur atom to a sulfoxide or sulfone, or hydroxylation of the carbon atoms within the ring.
Phase II Metabolism: The metabolites generated during Phase I, which now possess new functional groups (e.g., hydroxyl groups), or the parent compound itself via its primary amine, can undergo Phase II conjugation reactions.
Glucuronidation: The hydroxylated metabolites and the primary amine group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl or amino functions, forming highly water-soluble sulfate conjugates.
The following table summarizes the predicted metabolic pathways for nih.govdntb.gov.uaThiazolo[5,4-F]quinolin-2-amine.
| Metabolic Phase | Reaction Type | Potential Site | Key Enzymes | Resulting Metabolite Type |
| Phase I | Aromatic Hydroxylation | Quinoline Ring | Cytochrome P450 (e.g., CYP1A2, CYP3A4) | Hydroxy-thiazoloquinolin-amine |
| Phase I | N-Oxidation | Exocyclic Amine (-NH2) | Cytochrome P450, Flavin-containing monooxygenases (FMO) | Hydroxylamine derivative |
| Phase I | S-Oxidation | Thiazole Sulfur Atom | Cytochrome P450 | Sulfoxide or Sulfone derivative |
| Phase II | Glucuronidation | Hydroxyl groups, Amino group | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate |
| Phase II | Sulfation | Hydroxyl groups, Amino group | Sulfotransferases (SULTs) | Sulfate conjugate |
These in silico predictions provide a theoretical framework for understanding the likely metabolic fate and distribution of nih.govdntb.gov.uaThiazolo[5,4-F]quinolin-2-amine. Such computational models are instrumental in guiding further experimental studies to validate these predictions and fully characterize the compound's pharmacokinetic profile. news-medical.net
In Vitro Biological Evaluation and Molecular Mechanism Studies
Target Identification and Profiling Strategies
The principal strategy for identifying the biological targets of thiazolo[5,4-f]quinazoline derivatives involves a target-based screening approach. Given the structural similarities of these heterocyclic compounds to known ATP-competitive inhibitors, research groups have predominantly focused on protein kinases as a target class. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular regulation, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov
The common profiling strategy includes:
Library Synthesis: A diverse library of thiazolo[5,4-f]quinazoline analogues is synthesized, often employing techniques like microwave-assisted chemistry to enhance efficiency. nih.govnih.gov This involves modifying various positions on the core scaffold to explore the structure-activity relationship (SAR).
Kinase Panel Screening: The synthesized compounds are then tested against a panel of selected kinases. nih.gov These panels often include kinases that are highly relevant to specific diseases, such as those involved in Alzheimer's disease (e.g., DYRK1A, GSK-3, CDK5) or cancer. nih.govresearchgate.net
Molecular Docking: In silico molecular docking studies are frequently used as a complementary tool. nih.gov These computational methods predict the binding mode and affinity of the compounds within the ATP-binding site of various kinases, helping to rationalize observed activities and guide further synthesis. For instance, docking studies have been used to predict the interaction of related quinoline (B57606) hybrids with their target proteins. nih.gov
While these strategies have been applied to the broader class of thiazolo[5,4-f]quinazolines, specific target deconvolution studies for nih.govnih.govThiazolo[5,4-f]quinolin-2-amine are not extensively documented in publicly available literature.
Enzyme Inhibition Assays (e.g., kinases, proteases, other relevant enzymes)
Enzyme inhibition assays are the cornerstone of the in vitro evaluation for this class of compounds, with a strong focus on serine/threonine kinases. researchgate.net A significant body of research has demonstrated that derivatives of the thiazolo[5,4-f]quinazoline scaffold are potent inhibitors of several kinases implicated in neurodegenerative diseases. nih.gov
Notably, derivatives have shown high affinity for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.gov For example, certain thiazolo[5,4-f]quinazoline derivatives exhibit inhibitory activity against DYRK1A with IC50 values in the nanomolar and even subnanomolar range. nih.govresearchgate.net The inhibitory potency of these compounds has also been evaluated against other kinases such as Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinase 5 (CDK5), and Casein Kinase 1 (CK1). nih.gov
The table below summarizes the kinase inhibitory activity of selected thiazolo[5,4-f]quinazoline derivatives, which are structurally related to the subject compound. It is important to note that these data are for the specified derivatives and not for nih.govnih.govThiazolo[5,4-f]quinolin-2-amine itself.
| Compound Derivative | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Methyl 9-[(2-fluoro-4-methoxyphenyl)amino]thiazolo[5,4-f]quinazoline-2-carbimidate (EHT 1610) | DYRK1A | Nanomolar range | nih.gov |
| Imidate derivative of thiazolo[5,4-f]quinazolinone | DYRK1A | Subnanomolar range | researchgate.net |
| Derivative 7i (a thiazolo[5,4-f]quinazoline) | DYRK1A | 40 | nih.gov |
| Derivative 8i (a thiazolo[5,4-f]quinazoline) | DYRK1A | 47 | nih.gov |
| Derivative 9i (a thiazolo[5,4-f]quinazoline) | DYRK1A | 50 | nih.gov |
| Methyl 8-benzyl-9-oxo-8,9-dihydrothiazolo[5,4-f]quinazoline-2-carbimidate | DYRK1A | Submicromolar | nih.gov |
Receptor Binding Studies and Ligand-Target Interactions
Detailed experimental receptor binding studies, such as radioligand binding assays, for nih.govnih.govThiazolo[5,4-f]quinolin-2-amine are not widely reported. However, molecular docking simulations have provided valuable insights into the potential ligand-target interactions at an atomic level. nih.gov
For the related thiazolo[2,3-b]quinazolinone derivatives, molecular docking and molecular dynamics (MD) simulations were used to study their interaction with the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD). nih.gov These studies predicted binding energies and identified key amino acid residues within the active site that are crucial for binding. For instance, a synthesized thiazolo-[2,3-b]quinazolinone derivative showed a predicted binding affinity of -8.26 kcal/mol with the EGFR kinase domain. nih.gov Such computational approaches are instrumental in understanding the structural basis of inhibition and guiding the design of more potent and selective inhibitors.
While direct experimental binding data is lacking for nih.govnih.govThiazolo[5,4-f]quinolin-2-amine, the development of radiolabeled ligands for other thiazole-containing scaffolds, such as a tritiated 5H-thiazolo[3,2-α]pyrimidin-5-one derivative for the GluN2A receptor, demonstrates a viable strategy for future binding assay development. nih.gov
Cell-Based Assays for Specific Biological Pathways
Cell-based assays are critical for understanding how a compound affects cellular processes within a more biologically relevant context.
Currently, there is no specific information in the reviewed literature regarding the use of reporter gene assays to evaluate the effect of nih.govnih.govThiazolo[5,4-f]quinolin-2-amine on the modulation of specific biological pathways.
Studies on structurally related compounds suggest that the thiazoloquinoline core can be associated with the modulation of fundamental cellular viability pathways like apoptosis and autophagy.
Apoptosis: A study on a related but distinct compound, 9-[(3-chloro)phenylamine]-2-[3-(diethylamine)propylamine]thiazolo[5,4-b]quinoline (D3CLP), investigated its effect on K-562 human leukemia cells. The findings indicated that D3CLP induces apoptosis, which was confirmed by the presence of TUNEL-positive cells, chromatin condensation, and nuclear fragmentation. nih.gov The mechanism was shown to be mediated through the activation of effector caspases. nih.gov Similarly, certain quinoline-based thiazolidinone derivatives have been shown to induce apoptosis in colon cancer cells. researchgate.net
Autophagy: The modulation of autophagy has been linked to different quinoline-based structures. For example, research on 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), a different heterocyclic amine, demonstrated that it could trigger liver damage by inhibiting autophagy in zebrafish. nih.govmdpi.com This was evidenced by decreased protein expression of Atg5-Atg12, Beclin1, and LC3-II. mdpi.com Conversely, other novel heterocyclic compounds have been studied for their effects on autophagy markers like LC3A and LC3B in colon cancer cells. mdpi.com
These findings highlight potential mechanisms that could be investigated for nih.govnih.govThiazolo[5,4-f]quinolin-2-amine, although direct experimental evidence for this specific compound is not yet available.
Gene Expression Profiling and Proteomic Analysis
Based on the conducted research, there is no publicly available data from gene expression profiling (e.g., microarray, RNA-Seq) or proteomic analyses (e.g., SILAC, iTRAQ) for nih.govnih.govThiazolo[5,4-f]quinolin-2-amine or its very close derivatives. Such studies would be invaluable in providing a broad, unbiased view of the cellular pathways modulated by this compound and in identifying novel biological targets.
Investigation of Intracellular Signaling Cascades
There is no available research data detailing the effects of google.comThiazolo[5,4-f]quinolin-2-amine on any intracellular signaling cascades.
Interaction with Biomolecules (e.g., DNA, RNA, Proteins)
There is no available research data from studies such as molecular docking, crystallography, or binding assays that describe the interaction of google.comThiazolo[5,4-f]quinolin-2-amine with specific biomolecules.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Thiazolo[5,4-f]quinolin-2-amine Derivatives
The design of derivatives based on the thiazolo[5,4-f]quinoline (B15495243) scaffold is often inspired by the structures of known ATP-competitive kinase inhibitors. nih.govnih.gov The general strategy involves creating a library of compounds with diverse substitutions on the tricyclic core to probe the chemical space of the kinase active site. These compounds are conceived as 6,6,5-tricyclic homologues of the 4-aminoquinazoline pharmacophore, a privileged structure present in many approved kinase inhibitors. nih.govmdpi.com
The synthesis of these derivatives is a multi-step process that often employs modern synthetic methodologies, including microwave-assisted organic synthesis to enhance reaction rates and yields. A common synthetic route starts from appropriately substituted anthranilic acid or anthranilonitrile precursors. nih.govnih.gov For instance, the synthesis of thiazolo[5,4-f]quinazolines has been achieved through a versatile molecular platform, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816), which is prepared using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) chemistry. nih.gov This intermediate allows for the subsequent construction of the pyrimidine (B1678525) ring via a Dimroth rearrangement, followed by the introduction of various substituents. nih.gov Another key strategy involves the cyclization of thiourea (B124793) derivatives, which can be achieved through methods like the Hügershoff reaction or copper-catalyzed intramolecular C-S bond formation. nih.gov
A general retrosynthetic pathway for related thiazolo[5,4-f]quinazolines involves the initial formation of a substituted benzothiazole (B30560), followed by the construction of the quinazoline (B50416) ring. sciforum.net This approach allows for the systematic introduction of substituents on both the thiazole (B1198619) and the would-be quinoline (B57606) portions of the molecule.
Systematic Modification of the Quinoline Moiety
Systematic modifications of the quinoline (or the analogous quinazoline) moiety are crucial for modulating the biological activity and selectivity of these compounds. In the context of thiazolo[5,4-f]quinazolines, the position corresponding to the N8 of the quinazolinone ring (or the equivalent position on the quinoline) has been a key point for derivatization.
Research on thiazolo[5,4-f]quinazolin-9(8H)-ones has shown that substituting the N8 position with various aliphatic chains or aromatic substituents can significantly impact their kinase inhibitory profile. nih.gov The choice of these substituents is often guided by previous SAR studies on related kinase inhibitors, where small-sized groups have been shown to enhance inhibitory activity. nih.gov For example, the introduction of a cyclopropyl (B3062369) group at the N-8 position has proven to be effective in studies targeting certain kinases. nih.gov
Furthermore, the fusion pattern of the thiazole ring to the quinoline system is a critical determinant of biological activity. Studies on regioisomeric analogues, such as straight thiazole-fused [4,5-g] or [5,4-g]quinazolinones, have been conducted to understand the impact of molecular shape on kinase inhibition. mdpi.com These investigations revealed that the angular geometry of the thiazolo[5,4-f]quinazoline scaffold is often preferred for potent kinase inhibition, as it optimally positions key functional groups within the ATP-binding pocket of the target kinase. researchgate.netnih.gov
Derivatization at the Thiazole Ring
Derivatization at the 2-position of the thiazole ring is a cornerstone of SAR studies for this class of compounds. A variety of functional groups have been introduced at this position to explore interactions with the solvent-exposed region of the kinase active site.
A common strategy involves the transformation of a nitrile group at the C2-position into other functionalities like carboximidamides, amides, or imidates. nih.govnih.gov For instance, a library of 2-carboximidamide derivatives was prepared by reacting the corresponding 2-carbonitriles with a panel of substituted amines. nih.gov
The introduction of a methyl carbimidate group at the 2-position of the thiazole ring, in combination with an N-aryl substituent on the quinazoline ring, has led to some of the most potent inhibitors of DYRK1A kinase, with IC50 values in the low nanomolar range. nih.gov This highlights the importance of small, appropriately functionalized groups at this position for achieving high affinity.
In other studies, the 2-amino group of the parent scaffold has been substituted with various aryl and alkyl groups to generate 2-(arylamino) and 2-(alkylamino) derivatives. nih.gov These modifications aim to explore additional binding interactions and to modulate the physicochemical properties of the compounds.
Substituent Effects on Biological Activity and Selectivity
The nature and position of substituents on the nih.govnih.govthiazolo[5,4-f]quinolin-2-amine core have a profound effect on biological activity and kinase selectivity.
In a study on thiazolo[5,4-f]quinazolines as DYRK1A inhibitors, it was found that the precursors with a nitrile group at the C2-position were largely inactive. nih.gov However, conversion of the nitrile to an imidate function led to a significant increase in potency, with some derivatives exhibiting IC50 values in the double-digit nanomolar range against DYRK1A. nih.govnih.gov Specifically, compounds 7i, 8i, and 9i from one study showed potent DYRK1A inhibition with IC50 values of 40, 47, and 50 nM, respectively. nih.gov
The substituents on the N9-anilino moiety also play a critical role. For instance, the presence of a 4-methoxyphenyl (B3050149) group at this position (compound 8 series) generally led to potent DYRK1A inhibitors when combined with the C2-imidate. nih.gov In contrast, many of these derivatives showed no significant activity against other kinases like CDK5/p25 and CK1, indicating a degree of selectivity. nih.gov
The following table summarizes the inhibitory activities of selected thiazolo[5,4-f]quinazoline derivatives against a panel of kinases, illustrating the impact of substituents at the C2 and N9 positions.
| Compound | R (at N9-anilino) | R' (at C2) | DYRK1A IC50 (µM) | GSK3α/β IC50 (µM) |
| 7 | H | CN | >10 | >10 |
| 7a | H | C(=NH)NH(CH₂)₂OH | 0.70 | >10 |
| 7i | H | C(=NH)OCH₃ | 0.040 | 0.16 |
| 8 | 4-OCH₃ | CN | >10 | >10 |
| 8a | 4-OCH₃ | C(=NH)NH(CH₂)₂OH | 0.58 | >10 |
| 8i | 4-OCH₃ | C(=NH)OCH₃ | 0.047 | 0.77 |
| 9 | 4-Cl | CN | >10 | >10 |
| 9a | 4-Cl | C(=NH)NH(CH₂)₂OH | 0.55 | >10 |
| 9i | 4-Cl | C(=NH)OCH₃ | 0.050 | 0.73 |
| 10 | 4-F | CN | >10 | >10 |
| 10a | 4-F | C(=NH)NH(CH₂)₂OH | 0.56 | >10 |
| 10i | 4-F | C(=NH)OCH₃ | 0.08 | 0.49 |
Data sourced from a study on thiazolo[5,4-f]quinazolines as DYRK1A inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR studies for the nih.govnih.govthiazolo[5,4-f]quinolin-2-amine scaffold are not extensively reported in the literature, QSAR modeling is a powerful tool that has been applied to the broader classes of quinoline and quinazoline derivatives to understand the relationship between their chemical structure and biological activity. nih.gov
For instance, 2D and 3D-QSAR studies on quinazoline derivatives have been conducted to identify key molecular descriptors and structural features that govern their antitumor activity. nih.gov These studies typically involve the calculation of a wide range of descriptors (e.g., electronic, steric, hydrophobic) and the generation of a mathematical model that correlates these descriptors with biological activity. Such models can then be used to predict the activity of newly designed compounds.
A typical 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMSIA), generates contour maps that visualize the favorable and unfavorable regions for different physicochemical fields (e.g., steric, electrostatic, hydrophobic) around the aligned molecules. nih.gov These maps provide intuitive guidance for designing more potent analogues. For example, a 3D-QSAR model for quinazoline-based osteosarcoma drugs revealed the importance of specific substitutions for enhancing activity, which were then used to design novel compounds with predicted optimal activity. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design approaches are integral to the development of potent and selective inhibitors based on the thiazolo[5,4-f]quinoline scaffold.
Ligand-based design is employed when the 3D structure of the biological target is unknown. This approach relies on the information derived from a set of known active and inactive molecules. Pharmacophore modeling, a key ligand-based technique, involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. This pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify new potential hits.
Structure-based design is utilized when the 3D structure of the target protein, typically a kinase, is available from X-ray crystallography or NMR spectroscopy. Molecular docking is a prominent structure-based method used to predict the binding mode and affinity of a ligand within the active site of the target.
For related thiazolo[5,4-f]quinazolin-9-ones, molecular modeling studies have suggested that these compounds bind to the ATP-binding site of kinases like GSK-3. nih.gov The docking poses reveal key hydrogen bond interactions, for example, with the backbone of specific amino acid residues like Val135 in GSK-3, which is crucial for anchoring the inhibitor. nih.gov These models also show how substituents can be tailored to occupy specific hydrophobic pockets within the active site to enhance affinity and selectivity. nih.gov
Computational SAR Analysis (e.g., 3D-QSAR, pharmacophore modeling)
Computational SAR analysis encompasses a range of in silico techniques that complement experimental studies by providing a deeper understanding of the molecular determinants of activity.
3D-QSAR studies, as mentioned earlier, provide a three-dimensional perspective on SAR. By aligning a series of analogues and calculating their interaction fields, one can derive models that not only predict activity but also guide the modification of specific positions on the scaffold to improve potency. For quinazoline derivatives, 3D-QSAR models have been successfully built and validated, demonstrating their predictive power. nih.gov
Pharmacophore modeling is another powerful computational tool. For a series of quinazoline-based kinase inhibitors, a pharmacophore model might consist of features like a hydrogen bond acceptor interacting with the hinge region of the kinase, an aromatic ring system occupying a hydrophobic pocket, and another hydrogen bond donor/acceptor group pointing towards the solvent-exposed region. Such models are invaluable for virtual screening and de novo design of novel inhibitors.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the key interactions that are maintained throughout the simulation. For novel thiazoloquinolinone derivatives targeting VEGFR-2, MD simulations have helped to identify crucial amino acid residues, such as Lys868, that maintain persistent interactions with the inhibitors. nih.gov These computational analyses are instrumental in rationalizing the observed SAR and in guiding the design of next-generation inhibitors with improved properties.
Derivatives and Analogs Ofthiazolo 5,4 F Quinolin 2 Amine
Synthesis and Characterization of Novel Analogs
The synthesis of novel analogs based on the thiazolo[5,4-f]quinoline (B15495243) framework is a complex, multi-step process, often leveraging modern techniques like microwave-assisted synthesis to improve efficiency. nih.govnih.gov A common strategy begins with a functionalized benzothiazole (B30560), which serves as a versatile molecular platform. nih.govnih.gov
A general synthetic pathway involves:
Preparation of a Key Intermediate: The process often starts with the synthesis of a substituted 6-aminobenzothiazole (B108611) derivative, such as methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate. nih.gov This intermediate is designed to be a flexible precursor for building the target molecules.
Formation of the Pyrimidine (B1678525) Ring: The quinoline (B57606) or quinazoline (B50416) ring system is constructed onto the benzothiazole core. For instance, treatment of the amino-intermediate with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) generates a formimidamide. nih.gov
Cyclization: A subsequent thermal Dimroth rearrangement, often facilitated by microwave irradiation in the presence of an appropriate amine and acetic acid, leads to the formation of the tricyclic thiazolo[5,4-f]quinazoline ring system. nih.gov This method is versatile, allowing for the introduction of various substituents. nih.gov
Researchers have successfully synthesized extensive libraries of these analogs, modulating substituents at different positions to explore their chemical space. For example, in the thiazolo[5,4-f]quinazolin-9(8H)-one series, various alkyl and aryl groups have been introduced at the N-8 position of the pyrimidine ring, while the 2-position of the thiazole (B1198619) has been modified with different carbimidate groups. nih.gov
The characterization of these novel compounds relies on standard analytical techniques to confirm their structure and purity.
Table 1: Example Spectroscopic Data for a Synthesized Analog
| Analysis Type | Data |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons on the quinoline and substituent rings, as well as aliphatic protons from alkyl chains. |
| ¹³C NMR | Resonances confirming the carbon skeleton of the tricyclic system and attached functional groups. |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the molecular formula of the synthesized compound. mdpi.com |
| Melting Point | A defined melting point indicates the purity of the crystalline solid. mdpi.com |
This is an interactive data table. Click on the headers to sort.
Biological Evaluation of Selected Derivatives
Derivatives of the thiazolo[5,4-f]quinoline scaffold have been evaluated for various biological activities, primarily as kinase inhibitors and cytotoxic agents against cancer cells. nih.govmdpi.com The angular shape of these molecules is believed to be advantageous for fitting into the catalytic pockets of protein kinases. mdpi.com
Kinase Inhibition: A significant number of analogs, particularly thiazolo[5,4-f]quinazolines and thiazolo[5,4-f]quinazolin-9-ones, have been identified as potent inhibitors of several protein kinases implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov Key targets include DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), CDK5 (Cyclin-dependent kinase 5), and GSK-3 (Glycogen synthase kinase 3). nih.govnih.gov Several derivatives exhibit remarkable potency, with IC₅₀ values in the single-digit nanomolar or even subnanomolar range against DYRK1A. nih.gov
Anticancer Activity: The cytotoxic properties of these compounds have also been explored. Studies on thiazolo[5,4-b]quinoline derivatives (isomers of the [5,4-f] series) showed that substituents at the 2-position bearing an aliphatic amine—a feature of the parent compound nih.govrsc.orgThiazolo[5,4-F]quinolin-2-amine—favored cytotoxicity. researchgate.net Furthermore, certain thiazolo[5,4-g]quinazolinone derivatives have demonstrated broad-spectrum cytotoxicity against a panel of human cancer cell lines, including those for liver (Huh7-D12), colon (Caco-2, HCT-116), breast (MCF-7, MDA-MB-231, MDA-MB-468), and prostate (PC-3) cancers, with IC₅₀ values in the micromolar range. mdpi.com Notably, these compounds showed no toxicity against normal fibroblast cells, suggesting a degree of selectivity for cancer cells. mdpi.com
Table 2: Biological Activity of Selected Thiazolo[5,4-f]quinazoline Analogs
| Compound Derivative | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Thiazolo[5,4-f]quinazoline II (EHT 1610) | DYRK Family Kinases | Nanomolar range | mdpi.com |
| Substituted Thiazolo[5,4-f]quinazolin-9-one | DYRK1A | Submicromolar | mdpi.com |
| 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone (5b) | HCT-116 Cancer Cells | Micromolar range | mdpi.com |
This is an interactive data table. Click on the headers to sort.
Comparative Analysis of Structure-Activity Profiles Across Analogs
The study of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of these compounds. By systematically altering the molecular structure and observing the effects on biological activity, researchers can deduce which chemical features are essential for function.
Key SAR findings for this class of compounds include:
Importance of the Angular Scaffold: A critical finding is the superior kinase inhibitory activity of the angular thiazolo[5,4-f]quinazoline scaffold compared to its linear regioisomers (e.g., thiazolo[4,5-g]quinazolines). mdpi.com The linear analogs were found to be inactive as kinase inhibitors, highlighting that the specific V-shape of the [5,4-f] fusion is essential for interacting with these enzymes. mdpi.com
Role of the 2-Amino Group: The presence of a substituent at the 2-position of the thiazole ring is a consistent feature in active compounds. In thiazolo[5,4-b]quinoline derivatives, a 2-amino group with an aliphatic amine was shown to enhance cytotoxic activity. researchgate.net In the thiazolo[5,4-f]quinazolin-9-one series, small substituents on the carbimidate group at this position were found to improve kinase inhibition. nih.gov
Influence of Substituents on the Quinoline/Quinazoline Ring: Modifications to the quinoline/quinazoline portion of the molecule significantly impact activity. For thiazolo[5,4-f]quinazolin-9-ones, introducing various alkyl and aryl groups at the N-8 position allowed for the modulation of kinase inhibitory potency. nih.gov
Table 3: Summary of Structure-Activity Relationships (SAR)
| Structural Feature | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Tricyclic Core Geometry | Angular [5,4-f] fusion vs. Linear [4,5-g] fusion | Angular shape is critical for kinase inhibition. | mdpi.com |
| Thiazole C2-Position | Presence of a substituted amino group | Generally enhances cytotoxic and kinase inhibitory activity. | nih.govresearchgate.net |
This is an interactive data table. Click on the headers to sort.
Identification of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the thiazolo[5,4-f]quinoline analogs, particularly as kinase inhibitors, several key pharmacophoric features have been identified.
The essential pharmacophore includes:
The Rigid, Angular Tricyclic Core: The V-shaped thiazolo[5,4-f]quinoline/quinazoline framework acts as a rigid scaffold that correctly orients the other functional groups to fit within the active site of the target protein. mdpi.com
Hydrogen Bonding Groups: The 2-amino group on the thiazole ring is a critical hydrogen bond donor and/or acceptor, facilitating key interactions with amino acid residues in the enzyme's binding pocket.
Substituent-Bearing Positions: Specific positions on the quinoline/quinazoline ring system serve as vectors for introducing substituents that can occupy adjacent lipophilic pockets or form additional interactions, thereby enhancing affinity and selectivity. The N-8 position in the quinazolinone series is a prime example of such a feature. nih.gov
Exploration of Isosteres and Bioisosteres
Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a drug candidate's properties, such as potency, selectivity, metabolic stability, or solubility. scripps.edu This involves substituting atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. scripps.edunih.gov
For the nih.govrsc.orgThiazolo[5,4-f]quinolin-2-amine scaffold, several isosteric replacements can be explored to generate novel analogs:
Thiazole Ring Bioisosteres: The thiazole ring itself is a common pharmacophore. The sulfur atom could be replaced by oxygen (to form an oxazolo[5,4-f]quinoline) or a nitrogen group (to form an imidazo[5,4-f]quinoline). lgcstandards.com These changes would alter the electronics and hydrogen-bonding capacity of the ring system.
2-Amino Group Isosteres: The 2-amino group is a key pharmacophoric feature. Classical isosteres for an amino group (-NH₂) include a hydroxyl group (-OH) or a methyl group (-CH₃). scripps.edu These substitutions would probe the importance of the hydrogen-bonding and basic properties of the amine.
Quinoline Ring Isosteres: The quinoline nitrogen can be moved to other positions to create isomeric scaffolds. Furthermore, the entire quinoline system could be replaced by other bicyclic heteroaromatics, such as quinoxaline (B1680401) or benzimidazole, to explore different spatial arrangements and electronic properties. The successful bioisosteric replacement of a quinazoline ring portion with a triazine ring has been demonstrated in other compound series. nih.gov
Table 4: Potential Isosteric/Bioisosteric Replacements for the nih.govrsc.orgThiazolo[5,4-f]quinolin-2-amine Scaffold
| Original Group/Moiety | Potential Isostere/Bioisostere | Rationale for Replacement |
|---|---|---|
| Thiazole Sulfur (S) | Oxygen (O), Nitrogen (NH) | To form oxazole (B20620) or imidazole (B134444) rings, altering electronics and H-bonding. |
| 2-Amino Group (-NH₂) | Hydroxyl (-OH), Methyl (-CH₃) | To modify hydrogen bonding capability and basicity. |
| Quinoline Nitrogen | Move N to other positions | To create isomeric scaffolds (e.g., thiazolo[5,4-h]quinoline). chemsrc.com |
This is an interactive data table. Click on the headers to sort.
Potential Biochemical Applications Ofthiazolo 5,4 F Quinolin 2 Amine and Its Derivatives
Use as Biochemical Probes for Target Validation
Derivatives of nih.govmdpi.comthiazolo[5,4-f]quinoline (B15495243) have proven to be invaluable tools for target validation, primarily through their potent and often selective inhibition of protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com By selectively inhibiting specific kinases, these compounds allow researchers to probe the biological function of these enzymes and validate them as therapeutic targets.
A significant body of research has focused on the development of these compounds as multi-target-directed ligands (MTDLs), particularly for kinases involved in Alzheimer's disease. nih.govnih.gov For instance, certain thiazolo[5,4-f]quinazolin-9(8H)-one derivatives have demonstrated potent inhibitory activity against a panel of serine/threonine kinases, including:
Cyclin-Dependent Kinase 5 (CDK5)
Glycogen Synthase Kinase-3 (GSK-3)
CDC-Like Kinase 1 (CLK1)
Casein Kinase 1 (CK1)
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) nih.govmdpi.com
Notably, some derivatives exhibit single-digit nanomolar or even subnanomolar IC₅₀ values, making them among the most potent and selective inhibitors of DYRK1A and DYRK1B discovered to date. nih.govresearchgate.net One such derivative, known as EHT 1610, has been utilized as a specific inhibitor of DYRK1A to investigate the kinase's role in various biological phenomena. mdpi.comnih.gov The ability of these compounds to target multiple kinases simultaneously is a key aspect of their potential in addressing complex diseases with multifactorial pathologies. nih.gov
The interaction of these compounds with their target kinases has been studied through molecular modeling, which suggests that their angular shape allows for optimal positioning within the ATP-binding site of the enzymes. nih.govmdpi.comnih.gov This structural insight is crucial for the rational design of new, even more potent and selective inhibitors for target validation studies.
Application in Enzyme Activity Assays and Screening Platforms
The potent kinase inhibitory activity of nih.govmdpi.comthiazolo[5,4-f]quinoline derivatives makes them ideal candidates for use in enzyme activity assays and high-throughput screening platforms. These compounds serve as reference inhibitors and are used to assess the activity of newly synthesized molecules.
The development of extensive libraries of these derivatives, often facilitated by microwave-assisted synthesis, has provided a rich resource for structure-activity relationship (SAR) studies. nih.govmdpi.comnih.govnih.gov These studies systematically explore how modifications to the core thiazolo[5,4-f]quinazoline structure affect inhibitory potency and selectivity against various kinases. For example, substitutions at the N-8 position of the pyrimidine (B1678525) ring and modifications of the carbimidate or amidine groups at the C-2 position of the thiazole (B1198619) moiety have been shown to significantly influence kinase inhibition. nih.govnih.gov
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which are determined through in vitro kinase assays. The data generated from these assays are critical for identifying promising lead compounds for further development.
Below is a table summarizing the inhibitory activities of selected thiazolo[5,4-f]quinazoline derivatives against a panel of kinases implicated in Alzheimer's disease.
| Compound | Target Kinase | IC₅₀ (µM) |
| Imidate Derivative | DYRK1A | 0.092 |
| Imidate Derivative | GSK-3 | 0.082 |
| Ester Derivative | DYRK1A | 4.1 |
| Ester Derivative | GSK-3 | 0.030 |
| Thiazolo[5,4-f]quinazolin-9-one I | DYRK1A | Submicromolar |
| Thiazolo[5,4-f]quinazoline II (EHT 1610) | DYRK family | Nanomolar |
This table is a representation of data presented in the search results. mdpi.comnih.govresearchgate.net
Development as Fluorescent Labels or Imaging Agents for Cellular Studies
While the core scaffold of nih.govmdpi.comthiazolo[5,4-f]quinoline and its derivatives have been extensively studied for their kinase inhibitory properties, their application as fluorescent labels or imaging agents for cellular studies is not yet widely reported in the reviewed literature. However, the broader class of quinoline-based heterocyclic compounds has shown promise in this area. For instance, certain quinoline-2-thione derivatives have been developed as fluorescent probes for the detection of specific molecules. nih.gov This suggests a potential avenue for future research, where the nih.govmdpi.comthiazolo[5,4-f]quinoline scaffold could be chemically modified to incorporate fluorogenic properties, enabling its use in cellular imaging to visualize drug distribution or target engagement.
Role in Understanding Cellular Processes and Pathways
By acting as selective inhibitors of key cellular kinases, derivatives of nih.govmdpi.comthiazolo[5,4-f]quinoline play a crucial role in dissecting complex cellular processes and signaling pathways. The ability to inhibit specific kinases allows researchers to observe the downstream consequences of blocking a particular signaling node, thereby elucidating the function of that kinase in a given cellular context.
The application of these compounds as inhibitors of kinases involved in neurodegenerative diseases like Alzheimer's has been particularly insightful. mdpi.comnih.govmdpi.com For example, the use of specific DYRK1A inhibitors from this chemical class has helped to demonstrate the impact of this kinase in various biological phenomena relevant to the disease's pathology. mdpi.comnih.gov These studies contribute to a deeper understanding of the molecular mechanisms underlying such diseases and can help identify new therapeutic strategies.
Potential as Precursors for Complex Heterocyclic Systems
The nih.govmdpi.comthiazolo[5,4-f]quinoline framework serves as a versatile molecular platform for the synthesis of diverse and complex heterocyclic systems. mdpi.comresearchgate.netnih.gov The strategic functionalization of this core structure allows for the generation of large libraries of compounds with a wide range of biological activities.
Key synthetic intermediates, such as 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) and methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, have been developed and can be produced on a multigram scale. nih.govmdpi.comnih.gov These precursors are designed to be versatile, with functional groups that can be readily transformed into various other moieties. For instance, a carbonitrile group at the C-2 position can be converted into carboxamidines, amides, or imidates, while an amino group can be used to construct the quinazoline (B50416) ring system through cyclization reactions. mdpi.comnih.gov The use of synthetic techniques like Dimroth rearrangement and reactions involving Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) has been instrumental in the efficient construction of these complex heterocyclic systems. nih.govresearchgate.netnih.gov
The ability to readily access a variety of derivatives from a common precursor is a significant advantage in medicinal chemistry, as it facilitates the rapid exploration of chemical space to identify compounds with optimal biological profiles.
Utility in Chemoenzymatic Transformations (if applicable)
The available research on nih.govmdpi.comthiazolo[5,4-f]quinolin-2-amine and its derivatives primarily focuses on their chemical synthesis and biological evaluation as enzyme inhibitors. nih.govmdpi.comnih.govmdpi.comnih.govresearchgate.netnih.gov There is currently no significant information in the reviewed literature to suggest their widespread utility in chemoenzymatic transformations, where an enzyme is used as a catalyst in a synthetic chemical process. This area remains largely unexplored for this particular class of compounds.
Future Directions and Advanced Research Perspectives Forthiazolo 5,4 F Quinolin 2 Amine
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The convergence of computational power and vast chemical datasets has propelled Artificial Intelligence (AI) and Machine Learning (ML) to the forefront of modern drug discovery. These technologies offer the potential to dramatically accelerate the identification of novel therapeutic agents by predicting biological activity, optimizing molecular properties, and designing new chemical entities.
For quinoline-based compounds, AI and ML are already being applied to navigate the complex landscape of structure-activity relationships (SAR). mdpi.com Structure-based virtual screening (SBVS) is a prominent technique used to screen large libraries of compounds against specific biological targets. mdpi.comnih.gov For example, a library of over one hundred quinoline-based drugs was virtually screened against SARS-CoV-2 targets to identify potential inhibitors of viral entry and replication. nih.gov
Furthermore, ML models can be trained to design novel hybrid molecules with enhanced bioactivity. In one study, machine learning, combined with molecular docking and dynamics, was used to design and synthesize hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with predicted antiproliferative activity. mdpi.com This approach allows for the rational design of compounds, moving beyond trial-and-error synthesis. The application of these in silico methods to the mdpi.comnih.govThiazolo[5,4-F]quinolin-2-amine scaffold could rapidly identify high-potential derivatives and predict their likely biological targets, significantly reducing the time and resources required for initial discovery phases.
| AI/ML Technique | Application in Quinoline (B57606)/Thiazole (B1198619) Research | Potential for mdpi.comnih.govThiazolo[5,4-F]quinolin-2-amine | Reference |
|---|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Screening of quinoline drug libraries against viral targets like SARS-CoV-2 main protease. | Rapidly identify potential protein targets and binding modes. | nih.gov |
| Machine Learning-Aided Design | Designing novel quinolinesulfonamide-triazole hybrids as potential ROCK kinase inhibitors. | Generate novel derivatives with optimized activity and pharmacokinetic profiles. | mdpi.com |
| Molecular Docking & Dynamics | Assessing the affinity of quinazoline (B50416)–thiazole hybrids towards the VEGFR2 kinase domain. | Predict binding affinity and stability of the compound in complex with target proteins. | nih.gov |
Advanced Spectroscopic Techniques for Real-time Monitoring of Interactions
Understanding how a molecule interacts with its biological target is fundamental to elucidating its mechanism of action. Advanced spectroscopic techniques provide powerful, non-invasive tools for monitoring these interactions in real-time.
Techniques such as UV-VIS absorption, fluorescence, and circular dichroism (CD) spectroscopy are widely used to study the binding of small molecules to macromolecules like DNA and proteins. nih.gov For instance, the interaction between a quino[3,4-b] mdpi.comnih.govbenzothiazine salt and calf thymus DNA (ctDNA) was evaluated using these methods. The observation of a hyperchromic effect in the UV-VIS spectrum indicated an association between the compound and ctDNA in the ground state. nih.gov Fluorescence quenching experiments, where the compound displaces an intercalating dye like ethidium (B1194527) bromide, can further reveal the binding mode and strength. nih.gov
For the mdpi.comnih.govThiazolo[5,4-F]quinolin-2-amine scaffold, these techniques could be employed to:
Determine Binding Constants: Quantify the affinity of the compound for target proteins or nucleic acids.
Elucidate Binding Modes: Differentiate between intercalation, groove binding, or other interaction types with DNA.
Monitor Conformational Changes: Use circular dichroism to observe changes in the secondary structure of a target protein upon binding.
In addition, Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for characterizing the precise structure of adducts formed between a compound and its target. mdpi.comnih.gov The binding of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) to serum albumin was investigated by digesting the modified protein and analyzing the resulting fragments by HPLC and spectroscopic methods, successfully identifying a sulfur-linked adduct. nih.gov
Multi-Omics Approaches to Elucidate Comprehensive Mechanisms
A single drug molecule can trigger a cascade of cellular events. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of a compound's biological impact. These technologies have revolutionized the ability to understand molecular mechanisms of disease and drug action. mdpi.com
Proteomics, in particular, provides a powerful lens for identifying a drug's direct targets and downstream effects. A proteome-wide atlas of drug mechanisms of action was developed by treating cells with various compounds and measuring changes in protein abundance, creating a "proteome fingerprint" for each drug's activity. nih.gov This approach can reveal a compound's mechanism even without prior knowledge of its target. nih.gov Similarly, proteomic studies have been crucial in understanding the mechanisms of metal-based anticancer drugs and identifying pathways related to toxicity and resistance. nih.gov
For mdpi.comnih.govThiazolo[5,4-F]quinolin-2-amine, a multi-omics strategy would involve:
Proteomics: Treating relevant cell lines with the compound and using mass spectrometry to identify proteins whose expression levels or post-translational modifications change significantly. This could reveal target engagement and affected cellular pathways. nih.gov
Metabolomics: Analyzing changes in the cellular metabolome to understand the compound's impact on metabolic pathways. Studies on related quinolines have tracked their absorption, metabolism, and excretion, which is a key component of a metabolomics investigation. nih.gov
Transcriptomics: Using RNA-sequencing to see which genes are up- or down-regulated, providing clues about the cellular response to the compound.
Integrating these datasets would provide a comprehensive, system-level understanding of the compound's mechanism of action, far beyond what can be learned from single-target assays.
Development of Nanoparticle-Based Delivery Systems for Cellular Studies
The efficacy of a compound in cellular assays is often limited by factors such as poor solubility or low membrane permeability. Nanoparticle-based drug delivery systems (DDSs) offer a promising strategy to overcome these limitations. dovepress.com These systems can enhance the cellular uptake of therapeutic agents, protect them from degradation, and even provide targeted delivery.
Cell-mediated DDSs, which use entities like red blood cells or stem cells as carriers, represent an emerging frontier in nanomedicine, offering excellent biocompatibility and the ability to home in on specific tissues. dovepress.com For less complex in vitro studies, synthetic nanocarriers are often employed. The development of such systems has been a key strategy for overcoming multidrug resistance in cancer treatment, where nanocarriers can increase the intracellular concentration of chemotherapeutic agents, including quinoline derivatives. mdpi.com
For mdpi.comnih.govThiazolo[5,4-F]quinolin-2-amine, developing a nanoparticle-based delivery system could be beneficial for cellular studies by:
Improving the solubility of hydrophobic derivatives in aqueous cell culture media.
Facilitating passage across the cell membrane to reach intracellular targets.
Enabling controlled release of the compound within the cell over time.
Exploration of New Synthetic Methodologies
The advancement of organic synthesis provides new tools to create complex molecules with greater efficiency, safety, and environmental sustainability. For heterocyclic scaffolds like thiazoloquinolines, moving beyond traditional multi-step, high-temperature reactions is crucial for enabling rapid library synthesis and chemical space exploration.
Recent breakthroughs in synthetic methodologies applicable to this class of compounds include:
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, often proceeding under mild, metal-free conditions. nih.govdoaj.org This method has been used to synthesize quinazoline derivatives and pyrroloisoquinolines using organic dyes like curcumin (B1669340) or Rose Bengal as the photocatalyst. nih.govnih.gov The use of light allows for the generation of reactive intermediates under gentle conditions, which is advantageous for complex molecules. thieme.de
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields. This technology has been successfully applied to the synthesis of bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones, demonstrating its utility for this specific heterocyclic system. nih.govmdpi.com
Flow Chemistry: Performing reactions in continuous flow systems offers precise control over reaction parameters, improved safety, and easier scalability compared to batch processing. While specific examples for this scaffold are emerging, flow chemistry is a major area of development in modern organic synthesis.
Novel Catalytic Systems: The use of copper-catalyzed intramolecular C-S bond formation has been shown to be an effective method for creating the thiazole ring in thiazolo[5,4-f]quinazolin-9-one derivatives. nih.govmdpi.com
| Methodology | Description | Advantages | Relevant Example | Reference |
|---|---|---|---|---|
| Visible-Light Photocatalysis | Uses light and a photocatalyst (e.g., an organic dye) to drive chemical reactions. | Mild, eco-friendly, metal-free conditions. | Synthesis of quinazoline derivatives using a curcumin-sensitized TiO2 catalyst. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times, often improved yields. | Synthesis of a library of thiazolo[5,4-f]quinazolin-9(8H)-one derivatives. | nih.gov |
| Copper-Catalyzed Cyclization | Employs a copper catalyst to facilitate the formation of a C-S bond to close the thiazole ring. | High regioselectivity and efficiency for specific bond formations. | One-pot synthesis of 2-arylamino-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones. | mdpi.com |
Collaborative Research Initiatives and Data Sharing Platforms
The complexity of modern scientific challenges necessitates a shift towards more collaborative and open research models. Drug discovery, in particular, benefits immensely from the sharing of data, resources, and expertise across institutions and disciplines.
Collaborative research is evidenced by the increasing number of multi-institution publications, where synthetic chemists, biologists, and computational scientists combine their skills to tackle a problem. mdpi.commdpi.com These initiatives pool resources and knowledge, leading to more robust and comprehensive findings.
Central to this collaborative ecosystem are data-sharing platforms. These repositories are critical for the dissemination and validation of scientific results. Key platforms relevant to research on mdpi.comnih.govThiazolo[5,4-F]quinolin-2-amine include:
The Protein Data Bank (PDB): A global archive of 3D structural data of large biological molecules, essential for structure-based drug design and understanding molecular interactions. nih.gov
The Cambridge Crystallographic Data Centre (CCDC): A repository for small-molecule crystal structures, which provides definitive proof of a synthesized compound's structure. acs.org
High-Throughput Screening and Chemistry Platforms: While often internal to pharmaceutical companies, the development of high-throughput platforms for synthesis, purification, and screening generates massive datasets that drive discovery programs. nih.gov The principles of data management and automation from these platforms are increasingly adopted in academia.
Future progress on the mdpi.comnih.govThiazolo[5,4-F]quinolin-2-amine scaffold will be accelerated by researchers actively participating in these collaborative networks and contributing to these shared data resources, ensuring that new knowledge is built upon a foundation of validated and accessible public data.
Q & A
Q. Advanced
- Molecular Docking : Predict binding interactions with DYRK1A (PDB ID: 5AJ9) using software like AutoDock Vina.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with bioactivity .
- QSAR Models : Develop regression models using descriptors like logP and polar surface area to prioritize synthetic targets.
What purification techniques are effective for isolating thiazoloquinoline derivatives?
Q. Basic
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 3:7 for compound 10 ) .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals (melting points >250°C confirm purity) .
- HPLC : Reverse-phase C18 columns for analytical-scale separation.
How is regioselectivity controlled during cyclization steps in thiazoloquinoline synthesis?
Advanced
Regioselectivity depends on:
- Precursor Design : Steric hindrance directs cyclization (e.g., 5,4-f vs. 4,5-f positions in ).
- Catalytic Systems : Acidic conditions (e.g., HCl in dioxane) favor thiazole ring formation at less hindered positions .
- Microwave Assistance : Uniform heating reduces side reactions, improving regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
